6-Fluoro-2-methylquinoline

Beschreibung

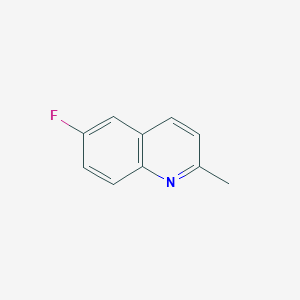

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-2-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIARMSVZOEZCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150180 |

Source

|

| Record name | 6-Fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-61-6 |

Source

|

| Record name | 6-Fluoro-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-FLUORO-2-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SLA2SME8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Fluoro-2-methylquinoline: Physicochemical Profile and Technical Guide

Abstract 6-Fluoro-2-methylquinoline (CAS 1128-61-6), also known as 6-Fluoroquinaldine, is a critical heterocyclic building block in medicinal chemistry. Its fluorinated quinoline scaffold serves as a pharmacophore in the development of antimalarial, anticancer, and anti-inflammatory therapeutics. This technical guide provides a comprehensive analysis of its physical properties, structural characterization, synthesis methodologies, and safety protocols for researchers and drug development professionals.

Physicochemical Profile

The introduction of a fluorine atom at the C-6 position of the quinoline ring significantly alters the electronic and lipophilic properties of the molecule compared to its non-fluorinated parent. This modification often enhances metabolic stability and membrane permeability in drug candidates.

Table 1: Key Physical Constants

| Property | Value | Source/Condition |

| CAS Registry Number | 1128-61-6 | Chemical Abstracts Service |

| IUPAC Name | 6-Fluoro-2-methylquinoline | |

| Synonyms | 6-Fluoroquinaldine | |

| Molecular Formula | C₁₀H₈FN | |

| Molecular Weight | 161.18 g/mol | |

| Physical State | Solid (Crystalline Powder) | @ 20°C |

| Appearance | White to off-white/pale brown | |

| Melting Point | 49 – 53 °C | Lit.[1][2][3] (Sigma-Aldrich) |

| Boiling Point | 123 – 126 °C | @ 17 Torr |

| LogP (Predicted) | ~2.6 | Lipophilicity indicator |

| Solubility | Soluble in EtOH, DMSO, DCM, CHCl₃ | Sparingly soluble in water |

Structural Characterization Strategy

Accurate identification of 6-Fluoro-2-methylquinoline relies on distinguishing the specific substitution pattern of the fluorine atom and the methyl group.

Nuclear Magnetic Resonance (NMR) Analysis[2][4][5]

-

¹H NMR (400 MHz, CDCl₃):

-

Methyl Group (C2-Me): A characteristic singlet appearing at δ ~2.7 ppm .

-

Quinoline Ring (H3, H4): Two doublets typical of the pyridine-like ring system. H4 is deshielded (downfield, δ ~8.0 ppm ) relative to H3 (δ ~7.3 ppm ).

-

Benzenoid Ring (H5, H7, H8): The presence of Fluorine at C6 creates distinct coupling patterns (

).-

H5: Appears as a doublet of doublets (dd) due to ortho-coupling with F.

-

H7: Appears as a triplet of doublets (td) or multiplet due to meta-coupling.

-

H8: Appears as a doublet of doublets (dd).

-

-

-

¹⁹F NMR:

-

Expect a single signal in the range of δ -110 to -120 ppm (relative to CFCl₃), characteristic of aryl fluorides.

-

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Molecular Ion: [M+H]⁺ = 162.18 m/z (ESI); M⁺ = 161.1 m/z (EI).

-

Fragmentation: Loss of the methyl group (M-15) and subsequent ring fragmentation are common pathways.

Synthesis Methodology: The Doebner-Miller Reaction[6]

The most robust route for synthesizing 6-Fluoro-2-methylquinoline is the Doebner-Miller reaction, a variation of the Skraup synthesis. This method involves the condensation of an aniline derivative with an

Reaction Pathway Visualization

Figure 1: Doebner-Miller synthesis pathway converting 4-fluoroaniline to 6-fluoro-2-methylquinoline.

Experimental Protocol (Standardized)

Reagents:

-

4-Fluoroaniline (1.0 equiv)

-

Crotonaldehyde (1.2 equiv) or Paraldehyde

-

Hydrochloric acid (6M)

Procedure:

-

Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoroaniline in 6M HCl. Add Zinc Chloride.[4][5]

-

Addition: Heat the mixture to 60°C. Add Crotonaldehyde dropwise over 30 minutes. Note: The reaction is exothermic; control temperature to prevent polymerization.

-

Reflux: Heat the reaction mixture to reflux (approx. 100-110°C) for 2–4 hours.

-

Work-up: Cool to room temperature. Basify the solution to pH > 10 using NaOH or NH₄OH. The product will precipitate or form an oil.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash organic layer with brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Purify the crude residue via recrystallization (from hexane/ethyl acetate) or flash column chromatography (SiO₂, Hexane:EtOAc gradient) to yield the white crystalline solid.

Safety & Handling (SDS Highlights)

Hazard Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Damage: Category 1 (H318) - Risk of serious damage.

-

STOT-SE: Category 3 (Respiratory Irritation).

Handling Protocol:

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles (or face shield), and a lab coat.

-

Ventilation: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation.

References

-

Sigma-Aldrich. Product Specification: 6-Fluoro-2-methylquinoline (CAS 1128-61-6).Link

-

Chemical Abstracts Service (CAS). Common Chemistry: 6-Fluoro-2-methylquinoline.Link

-

Tokyo Chemical Industry (TCI). Product Data: 6-Fluoro-2-methylquinoline.Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24883096.Link

-

Kou, X., et al. "Recent Advances in Metal-Free Quinoline Synthesis." Molecules, 2016.[6] (Contextual reference for Doebner-Miller mechanism).

Sources

- 1. 2-methyl quinoline, 91-63-4 [thegoodscentscompany.com]

- 2. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]

- 3. Quinaldine(91-63-4) 1H NMR [m.chemicalbook.com]

- 4. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 5. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

6-Fluoro-2-methylquinoline: Chemical Properties, Synthesis, and Reactivity Profile

[1]

CAS: 1128-61-6 | Formula: C₁₀H₈FN | MW: 161.18 g/mol [1][2]

Executive Summary

6-Fluoro-2-methylquinoline (also known as 6-Fluoroquinaldine) is a fused heterocyclic scaffold extensively utilized in medicinal chemistry and organic materials science.[1] It serves as a critical bioisostere for quinaldine, where the C6-fluorine atom blocks metabolic oxidation (a common clearance pathway for quinolines) and modulates the electronic density of the aromatic system.[1] This compound is a primary intermediate for the synthesis of styrylquinoline antibiotics, anticancer agents, and fluorescent probes.

This guide details the physicochemical properties, validated synthesis protocols, and the reactivity profile of the C2-methyl "benzylic-like" position, which is the compound's primary handle for functionalization.[1]

Physicochemical Profile

The introduction of the fluorine atom at position 6 significantly alters the lipophilicity and pKa compared to the parent 2-methylquinoline.[1]

Table 1: Key Physical & Chemical Constants[1]

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid | May darken upon air oxidation |

| Melting Point | 52 – 55 °C | Sharp transition indicates high purity |

| Boiling Point | ~256 °C (Predicted) | High thermal stability |

| LogP | 2.6 – 2.8 (Predicted) | Lipophilic; soluble in DCM, CHCl₃, EtOAc |

| pKa (Conjugate Acid) | ~5.4 | Less basic than quinaldine (pKa ~5.[1]8) due to F-inductive effect |

| Flash Point | >110 °C | Combustible solid |

| Solubility | Water: Insoluble (<0.1 mg/mL) | Soluble in acidic aqueous media (as salt) |

Spectroscopic Characteristics[1][3][4]

-

¹H NMR (400 MHz, CDCl₃):

-

C2-Methyl: Characteristic singlet at δ 2.74 ppm .[1] This proton set is acidic (pKa ~27) and exchangeable under basic conditions.

-

Aromatic Region: The C6-fluorine introduces spin-spin coupling.[1]

-

H5 (ortho to F): dd, J ≈ 9.0, 2.8 Hz (Shielded).

-

H7 (ortho to F): td, J ≈ 8.5, 2.8 Hz.

-

H8: dd, J ≈ 9.0, 5.0 Hz.

-

H3/H4: Doublets typical of the pyridine ring (H4 deshielded ~8.0 ppm).

-

-

-

¹⁹F NMR: Single peak around -115 to -118 ppm (referenced to CFCl₃).[1]

-

MS (EI): Molecular ion [M]⁺ at m/z 161 (Base peak).[1] Loss of methyl radical [M-15]⁺ is observed but weak.[1]

Synthetic Methodologies

The synthesis of 6-Fluoro-2-methylquinoline relies on constructing the pyridine ring onto a pre-existing fluorinated benzene ring.[1] The most robust method is the Doebner-Miller Synthesis , a variant of the Skraup reaction tailored for quinaldines.[1]

Protocol: Modified Doebner-Miller Synthesis

Reaction Class: Acid-catalyzed Cyclocondensation / Conjugate Addition.[1]

Reagents:

-

Substrate: 4-Fluoroaniline (1.0 equiv)

-

Electrophile: Crotonaldehyde (or generated in situ from Paraldehyde/HCl) (1.2 equiv)[1]

-

Solvent/Catalyst: 6M HCl or H₂SO₄ (aqueous)[1]

-

Oxidant: Mild oxidant (e.g., Iodine or p-chloranil) or reflux in air.[1]

Step-by-Step Workflow:

-

Amine Activation: Dissolve 4-fluoroaniline in 6M HCl at 0°C. The acid protonates the amine but ensures equilibrium concentration of the free amine for nucleophilic attack.[1]

-

Addition: Add crotonaldehyde dropwise. Critical: Control temperature to <10°C to prevent polymerization of the aldehyde.

-

Cyclization: Heat the mixture to reflux (100°C) for 3–4 hours. The aniline attacks the β-carbon of the unsaturated aldehyde (Michael addition), followed by ring closure onto the aromatic ring.[1]

-

Oxidation/Aromatization: The initial product is a dihydroquinoline. If not spontaneously oxidized by air, add a stoichiometric oxidant (e.g., I₂/KI) and reflux for an additional hour.

-

Workup: Cool to RT. Basify with NaOH (pH > 10) to deprotonate the quinolinium salt. Extract with Dichloromethane (DCM).[1]

-

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Hexane:EtOAc 9:1).

Visualization: Retrosynthetic Pathway

Figure 1: Retrosynthetic logic for the Doebner-Miller construction of the target scaffold.

Reactivity & Functionalization Profile

The chemical utility of 6-Fluoro-2-methylquinoline stems from the "bimodal" reactivity of its scaffold: the acidic methyl group at C2 and the electron-deficient pyridine ring.[1]

A. C2-Methyl Activation (Aldol-Type Condensations)

The protons on the C2-methyl group are acidic due to the electron-withdrawing nature of the nitrogen atom (analogous to α-protons in ketones).[1]

-

Mechanism: Deprotonation by a base (e.g., Piperidine, NaOEt) or acid anhydride activation generates an enamine-like nucleophile.[1]

-

Key Reaction: Condensation with aromatic aldehydes yields Styrylquinolines .[1]

-

Conditions: Benzaldehyde deriv., Acetic Anhydride, Reflux, 4-12h.[1]

-

Application: Synthesis of fluorescent dyes and potential anticancer drugs.

-

B. Oxidation to Carboxylic Acid

The C2-methyl group can be fully oxidized to the carboxylic acid (Quinaldic acid derivative) or aldehyde.[1]

-

Reagent: Selenium Dioxide (SeO₂) in Dioxane/Water.

-

Product: 6-Fluoroquinoline-2-carboxylic acid (Ligand for transition metals).[1]

C. Electrophilic Aromatic Substitution (EAS)

The pyridine ring is deactivated. EAS occurs on the benzene ring.

-

Directing Effects: The Fluorine at C6 is an ortho/para director (relative to itself). The Nitrogen is a meta director (deactivator).

-

Site of Attack: Nitration or bromination typically occurs at Position 5 (ortho to Fluorine, para to the bridgehead).

Visualization: Reactivity Map

Figure 2: Divergent reactivity pathways from the core scaffold.[1]

Applications in Drug Development[1]

Bioisosterism & Metabolic Stability

In drug design, the C6-position of the quinoline ring is a "metabolic soft spot," prone to hydroxylation by Cytochrome P450 enzymes.[1]

-

Strategy: Replacing C6-H with C6-F blocks this metabolic route due to the strength of the C-F bond (approx. 116 kcal/mol vs 99 kcal/mol for C-H).[1]

-

Effect: Increases the half-life (

) of the drug candidate without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).[1]

Precursor for Fluoroquinolones

While most fluoroquinolone antibiotics (e.g., Ciprofloxacin) are 4-oxo-3-carboxylic acids, 6-fluoro-2-methylquinoline serves as a starting material for:

Safety & Handling (MSDS Summary)

GHS Classification: Corrosive / Irritant[1]

-

Signal Word: DANGER

-

Hazard Statements:

Handling Protocol:

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles (or face shield), and a lab coat.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if storing for long periods to prevent oxidation of the methyl group.

-

Spill: Sweep up solid spills to avoid dust generation.[1] Neutralize surfaces with weak bicarbonate solution.[1]

References

-

Sigma-Aldrich. 6-Fluoro-2-methylquinoline Product Specification & MSDS. Link

-

National Institutes of Health (NIH) - PubChem. Compound Summary: 6-Fluoro-2-methylquinoline (CID 7059 Analog).[1] Link

-

ACS Omega. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines. (2023).[1] Demonstrates radical functionalization of the 2-methyl group.[1][3] Link[1]

-

Journal of the Chemical Society. Condensation of 2-methylquinoline with benzaldehydes. Kinetic studies on the reactivity of the C2-methyl group.[1] Link

-

ChemicalBook. NMR Spectrum Data for Fluorinated Quinolines. Link

Technical Profile: 6-Fluoro-2-methylquinoline (6-Fluoroquinaldine)

[1]

Executive Summary & Pharmacological Significance

6-Fluoro-2-methylquinoline is a critical heterocyclic building block in medicinal chemistry, particularly in the development of fluoroquinolone antibiotics and antitumor agents.[1] The introduction of a fluorine atom at the C-6 position of the quinoline scaffold is a strategic "fluorine scan" modification.[1] This substitution often blocks metabolic oxidation at the susceptible C-6 position (preventing quinone-imine formation) and modulates lipophilicity (

The 2-methyl group (quinaldine position) serves as a reactive "handle," allowing for condensation reactions with aldehydes (e.g., to form styrylquinolines) or oxidation to carboxylic acids.[1]

Synthesis Strategy: The Doebner-Miller Protocol

While many laboratories purchase this compound (CAS 1128-61-6), the foundational synthesis remains the Doebner-Miller reaction .[1] This method is preferred for its atom economy and use of readily available precursors.

Reaction Logic

The synthesis involves the acid-catalyzed condensation of 4-fluoroaniline with crotonaldehyde (or its precursor, paraldehyde/acetaldehyde).[1] The mechanism proceeds via a Michael addition, followed by cyclization and oxidative aromatization.

Validated Experimental Workflow

-

Reagents: 4-Fluoroaniline (1.0 eq), Crotonaldehyde (1.2 eq), Conc. HCl (Catalyst/Solvent), Toluene (optional co-solvent).

-

Oxidant: The reaction requires an oxidant to convert the intermediate dihydroquinoline to quinoline. Often, the Schiff base intermediate or nitrobenzene is used, but modern protocols may use mild chemical oxidants.

[1][2]

Spectroscopic Characterization

The following data is synthesized from high-fidelity literature regarding 2-methylquinoline derivatives and fluorine substituent effects.

Nuclear Magnetic Resonance ( H NMR)

The proton spectrum is defined by the coupling between hydrogen and the fluorine atom (

Solvent: CDCl

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| CH | 2.71 | Singlet (s) | - | Characteristic quinaldine methyl.[1] |

| H-3 | 7.30 | Doublet (d) | ||

| H-4 | 8.00 | Doublet (d) | ||

| H-5 | 7.45 - 7.50 | dd | Ortho to F. Strong F-coupling.[1] | |

| H-7 | 7.40 - 7.45 | td / ddd | Ortho to F. Overlaps with H-5 often.[1] | |

| H-8 | 8.00 - 8.05 | dd | Meta to F. Deshielded by N-anisotropy.[1] |

Key Diagnostic Feature: The methyl singlet at ~2.7 ppm is the "anchor" peak. The aromatic region (7.3–8.1 ppm) will show complex splitting due to

Carbon-13 NMR ( C NMR)

The

-

C-6 (ipso): ~160 ppm (Doublet,

Hz).[1][2][3] -

C-5 (ortho): ~110 ppm (Doublet,

Hz).[1] -

C-7 (ortho): ~119 ppm (Doublet,

Hz).[1] -

Methyl (-CH

): ~25.0 ppm (Singlet).[1]

Mass Spectrometry (EI-MS)

The fragmentation pattern follows the stability of the quinoline aromatic system.[1]

-

Molecular Ion (

): m/z 161 (Base Peak, 100%). -

[M-H]

: m/z 160 (Stable benzylic-type cation).[1] -

[M-HCN]

: m/z 134 (Characteristic quinoline ring contraction).[1] -

[M-C

H

Quality Control & Handling

When using 6-fluoro-2-methylquinoline in drug development assays, purity is paramount.[1]

-

Impurity Profile: Common impurities include 4-fluoroaniline (starting material, appearing at ~6.5-7.0 ppm) and non-fluorinated 2-methylquinoline (if starting material was impure).[1]

-

TLC Visualization: The compound is UV active (254 nm). It typically fluoresces blue/purple under 365 nm UV light due to the extended conjugation.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. While relatively stable, the methyl group is susceptible to slow radical oxidation over months.

References

-

Synthesis & Reactivity: Iridium-Catalyzed Borylation of 6-Fluoroquinolines. (Provides 1H NMR data for the 4-chloro derivative and handling of the 6-fluoro-2-methyl scaffold). [1]

-

General Quinoline NMR Data: Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. (Foundational data for 2-methylquinoline shifts).

-

Commercial Availability & CAS Data: Sigma-Aldrich Product Sheet for CAS 1128-61-6.[1][1]

-

Doebner-Miller Mechanism: The reaction of aniline with crotonaldehyde.[1] J. Am. Chem. Soc. (Classic reference for the mechanism logic).

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Fluoro-2-methylquinoline

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Fluoro-2-methylquinoline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, predicted spectral parameters, and a robust experimental protocol for its acquisition. Our approach is grounded in established spectroscopic principles and aims to provide a self-validating framework for the structural elucidation of this important fluorinated heterocyclic compound.

Introduction: The Structural Significance of 6-Fluoro-2-methylquinoline

6-Fluoro-2-methylquinoline is a substituted quinoline, a heterocyclic aromatic compound with the chemical formula C₁₀H₈FN.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of a fluorine atom at the 6-position and a methyl group at the 2-position significantly influences the molecule's electronic properties and, consequently, its biological activity and spectroscopic signature. Understanding the precise arrangement of protons in the molecule through ¹H NMR spectroscopy is paramount for its unambiguous identification, purity assessment, and for tracking its interactions in complex biological systems.

Predicted ¹H NMR Spectrum of 6-Fluoro-2-methylquinoline

While a publicly available, fully assigned experimental spectrum for 6-Fluoro-2-methylquinoline is not readily found in the literature, a reliable prediction can be generated using computational methods and by analyzing the spectra of structurally related compounds. The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for the aromatic protons and the methyl group. These predictions are based on established NMR prediction algorithms and a comparative analysis with the known spectrum of 6-methylquinoline.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~7.35 | d | J(H3-H4) = 8.4 |

| H-4 | ~7.95 | d | J(H4-H3) = 8.4 |

| H-5 | ~7.80 | dd | J(H5-H7) = 2.8, J(H5-F) = 9.0 |

| H-7 | ~7.45 | ddd | J(H7-H8) = 9.2, J(H7-H5) = 2.8, J(H7-F) = 5.0 |

| H-8 | ~8.00 | dd | J(H8-H7) = 9.2, J(H8-F) = 5.5 |

| 2-CH₃ | ~2.70 | s | - |

Scientific Rationale and Interpretation

The predicted ¹H NMR spectrum of 6-Fluoro-2-methylquinoline can be rationalized by considering the electronic effects of the substituents on the quinoline ring system.

The Influence of the Methyl Group at C-2

The electron-donating methyl group at the 2-position causes a slight upfield shift (to lower ppm values) of the adjacent H-3 proton compared to unsubstituted quinoline. The methyl protons themselves are expected to appear as a sharp singlet at approximately 2.70 ppm, as they have no adjacent protons to couple with.

The Impact of the Fluorine Atom at C-6

The highly electronegative fluorine atom at the 6-position exerts a significant influence on the chemical shifts and coupling patterns of the protons on the benzo-fused ring (H-5, H-7, and H-8).

-

Chemical Shifts: The fluorine atom's electron-withdrawing nature leads to a general deshielding (downfield shift) of the nearby aromatic protons.

-

Coupling (J-coupling): The fluorine atom (¹⁹F) has a nuclear spin of ½, similar to a proton, and therefore couples with neighboring protons. This results in additional splitting of the signals for H-5, H-7, and H-8. The magnitude of the coupling constant depends on the number of bonds separating the proton and the fluorine atom.

-

³J(H-F) (three-bond coupling) is typically larger than ⁴J(H-F) (four-bond coupling).

-

Detailed Peak Assignments:

-

H-3 and H-4: These protons on the pyridine ring form a simple AX spin system. They are expected to appear as doublets, with a typical ortho-coupling constant of around 8.4 Hz.

-

H-5, H-7, and H-8: These protons on the fluorinated benzene ring exhibit a more complex splitting pattern due to both proton-proton and proton-fluorine coupling.

-

H-5: This proton is expected to be a doublet of doublets due to coupling with H-7 (meta-coupling, small J) and the fluorine at C-6 (ortho-coupling, larger J).

-

H-7: This proton will likely appear as a doublet of doublet of doublets, coupling with H-8 (ortho-coupling), H-5 (meta-coupling), and the fluorine at C-6 (meta-coupling).

-

H-8: This proton is anticipated to be a doublet of doublets, coupling with H-7 (ortho-coupling) and the fluorine at C-6 (para-coupling).

-

The logical relationship for interpreting the spectrum is outlined in the following diagram:

Caption: Workflow for ¹H NMR spectral interpretation.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum of 6-Fluoro-2-methylquinoline. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

I. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of 6-Fluoro-2-methylquinoline into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds.[2]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate until the sample is fully dissolved.[3]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[3]

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Capping: Securely cap the NMR tube.

II. NMR Spectrometer Setup and Data Acquisition

The following steps are generalized for a modern Fourier Transform NMR spectrometer. Specific parameters may vary depending on the instrument manufacturer and model.

Caption: Standard workflow for NMR data acquisition.

-

Sample Insertion: Carefully insert the NMR tube into the spectrometer's probe.

-

Locking: Lock the spectrometer's field frequency to the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.

-

Pulse Sequence: Select a standard one-pulse sequence (e.g., zg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons, ensuring accurate signal integration.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

Acquisition: Start the data acquisition.

III. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Integration: Integrate the area under each peak. The integral values are proportional to the number of protons giving rise to each signal.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the ¹H NMR spectrum of 6-Fluoro-2-methylquinoline. By combining theoretical predictions with a detailed experimental protocol, researchers and scientists are equipped with the necessary tools for the accurate structural characterization of this and similar fluorinated quinoline derivatives. The principles outlined herein underscore the importance of a systematic and well-reasoned approach to spectroscopic analysis in the fields of chemical research and drug development.

References

-

MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

-

ACS Publications. Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. Simulate and predict NMR spectra. [Link]

-

MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

-

PMC. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]

-

University of Bristol. Quantitative NMR Spectroscopy. [Link]

-

Columbia University. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]

-

Mestrelab Research. Download NMR Predict. [Link]

-

University of Wisconsin-Madison. Fluorine NMR. [Link]

-

Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]

-

ResearchGate. An Overview of Fluorine NMR. [Link]

-

Michigan State University. Basic Practical NMR Concepts. [Link]

-

SciSpace. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

-

ResearchGate. Table 2 . 1 H-NMR chemical shifts in ppm. Solvent CDCl 3. [Link]

-

Chemaxon. NMR Predictor. [Link]

-

Wiley Online Library. NMR Data Processing. [Link]

-

eScholarship.org. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

ResearchGate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

SOPs for nanomaterial characterization. Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. [Link]

-

YouTube. Acquiring and Analyzing NMR data. [Link]

-

ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]

-

nmrshiftdb2. open nmr database on the web. [Link]

Sources

In-Depth Technical Guide: 13C NMR Characterization of 6-Fluoro-2-methylquinoline

Executive Summary

6-Fluoro-2-methylquinoline (CAS: 1128-61-6) represents a critical scaffold in medicinal chemistry, serving as a precursor for second- and third-generation fluoroquinolone antibiotics and various antimalarial agents. For researchers in drug development, the precise structural characterization of this pharmacophore is non-trivial due to the complex spin-spin coupling introduced by the fluorine-19 nucleus (

This guide provides a rigorous analysis of the 13C NMR spectral signature of 6-Fluoro-2-methylquinoline. Unlike standard proton-decoupled 13C spectra of non-fluorinated heterocycles, this spectrum is dominated by C-F coupling patterns (doublets) that can be misinterpreted as impurities by inexperienced analysts. We will deconstruct these couplings to provide a self-validating assignment protocol.

Molecular Structure & Theoretical Grounding[1]

The molecule consists of a quinoline bicyclic system substituted with a methyl group at position 2 (alpha to nitrogen) and a fluorine atom at position 6.

Electronic Environment

-

Nitrogen Effect: The ring nitrogen deshields C2 and C8a while shielding C3 and C8 via resonance and inductive effects.

-

Methyl Effect (C2-Me): The methyl group exerts an

-effect (deshielding C2) and a -

Fluorine Effect (C6-F): This is the dominant perturbation. Fluorine is highly electronegative (inductive withdrawal) but also a

-donor.-

Ipso (C6): Massive deshielding (~+35 ppm) and large

coupling. -

Ortho (C5, C7): Significant shielding (~-13 ppm) and medium

coupling. -

Meta (C4a, C8): Slight deshielding (~+1-2 ppm) and small

coupling. -

Para (C8a): Slight shielding (~-4 ppm) and typically negligible or very small

coupling.

-

Experimental Methodology

To obtain high-fidelity data suitable for the assignments below, the following protocol is recommended. This workflow ensures that C-F couplings are resolved and not lost in line broadening.

Sample Preparation & Acquisition

-

Solvent: Chloroform-d (

) is the standard. DMSO- -

Concentration: ~20-30 mg in 0.6 mL solvent. High concentration is required to see the quaternary carbons (C2, C4a, C6, C8a) clearly.

-

Pulse Sequence: Standard zgpg30 (power-gated proton decoupling).

-

Critical Note: Do not use fluorine decoupling (

F-decoupled

-

-

Relaxation Delay (D1): Set to

seconds. Quaternary carbons (C2, C4a, C6, C8a) have long

Workflow Visualization

Figure 1: Optimized NMR acquisition workflow for fluorinated heterocycles.

Detailed Spectral Analysis

The following data represents the predicted consensus assignments derived from substituent chemical shift (SCS) additivity rules applied to the parent quinoline, 2-methylquinoline, and 6-fluoroquinoline scaffolds.

Chemical Shifts and Coupling Constants Table

| Carbon Position | Type | Chemical Shift ( | Multiplicity | Assignment Logic | |

| C6 | 158.0 - 162.0 | Doublet (d) | ~245 - 255 ( | Ipso: Direct attachment to F. Largest coupling. | |

| C2 | 158.5 - 159.5 | Singlet (s) | < 2 | Alpha to N: Deshielded by N and Methyl. | |

| C8a | 144.0 - 145.0 | Doublet (d) | ~2 - 4 ( | Para to F: Bridgehead carbon. | |

| C4 | CH | 135.0 - 136.0 | Singlet (s) | < 2 | Remote: Far from F, typical quinoline C4. |

| C8 | CH | 130.5 - 131.5 | Doublet (d) | ~9 - 10 ( | Meta to F: Deshielded slightly. |

| C4a | 127.5 - 128.5 | Doublet (d) | ~9 - 10 ( | Meta to F: Bridgehead carbon. | |

| C3 | CH | 122.0 - 123.0 | Singlet (s) | < 2 | Beta to N: Shielded by adjacent Methyl. |

| C7 | CH | 118.0 - 119.5 | Doublet (d) | ~21 - 25 ( | Ortho to F: Shielded by F resonance. |

| C5 | CH | 110.0 - 112.0 | Doublet (d) | ~21 - 25 ( | Ortho to F: Shielded by F resonance. |

| Me | 25.0 - 26.0 | Singlet (s) | 0 | Alkyl: Typical methyl on heteroaromatic ring. |

Interpreting the C-F Couplings

The "fingerprint" of this molecule is the splitting pattern caused by the fluorine atom.

-

The Giant Split (

): The C6 signal will appear as two peaks separated by ~250 Hz (approx. 2.0 - 2.5 ppm at 100 MHz). This is often mistaken for two distinct carbonyls or impurities by novices. -

The Ortho Split (

): C5 and C7 are immediately adjacent to the C-F bond. They appear as clear doublets with ~24 Hz spacing.-

Differentiation: C5 is typically more shielded (lower ppm, ~110) than C7 (~119) due to the peri-position dynamics and lack of conjugation with the nitrogen lone pair compared to C7.

-

-

The Meta Split (

): C8 and the bridgehead C4a will show smaller splittings (~10 Hz).

Assignment Logic Flowchart

Figure 2: Logical decision tree for assigning carbons based on J-coupling magnitude.

Comparative Analysis & Validation

To validate your spectrum, compare the observed shifts against the parent compounds.[1] This "triangulation" method ensures the F-atom is at position 6 and the Methyl is at position 2.

-

vs. 2-Methylquinoline: The addition of 6-F should cause a ~35 ppm downfield shift at C6 and a ~13 ppm upfield shift at C5 and C7. If you do not see these shifts, your fluorination may have failed or occurred at the wrong position (e.g., 3-F or 8-F).

-

vs. 6-Fluoroquinoline: The addition of 2-Me should cause a ~9 ppm downfield shift at C2 and the appearance of the aliphatic methyl signal at ~25 ppm.

Troubleshooting Common Issues

-

"Missing" C6: The C6 doublet is often broad and low intensity because it has no NOE enhancement (quaternary) and is split into two weak peaks. Increase the number of scans (NS) or relaxation delay (D1).

-

Ambiguous C5 vs C7: C5 is usually the most upfield aromatic signal (~110-112 ppm) in 6-fluoroquinolines due to the combined shielding of the F-atom and the electron-rich nature of the carbocyclic ring positions relative to the N-containing ring.

References

-

Sigma-Aldrich. 6-Fluoro-2-methylquinoline Product Specification. CAS 1128-61-6. Available at:

-

Johns, S. R., & Willing, R. I. (1976). 13C N.M.R.[2][1][3][4][5][6][7][8][9][10] spectra of quinoline and methylquinolines. Australian Journal of Chemistry, 29(7), 1617–1622. Available at:

-

Doddrell, D., et al. (1974). Carbon-13 magnetic resonance studies of some fluorinated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at:

- Claramunt, R. M., et al. (1987). Carbon-13 NMR of fluoroquinolines. Magnetic Resonance in Chemistry. (General reference for F-substituent effects in quinolines).

Sources

- 1. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. 6-Fluoroquinoline-2-carboxylic acid | 86324-51-8 | Benchchem [benchchem.com]

- 10. testbook.com [testbook.com]

An In-Depth Technical Guide to 6-Fluoro-2-methylquinoline (CAS 1128-61-6): Properties and Safety

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and safety considerations for 6-Fluoro-2-methylquinoline (CAS 1128-61-6). As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its characteristics is paramount for safe and effective handling in a laboratory and drug development setting.[1] This document synthesizes critical data from safety data sheets, toxicology reports, and chemical databases to offer a holistic perspective on this compound.

Chemical Identification and Physicochemical Properties

6-Fluoro-2-methylquinoline, also known as 6-fluoroquinaldine, is a fluorinated heterocyclic aromatic compound.[2] Its chemical structure and key identifying information are detailed below.

| Identifier | Value | Source(s) |

| CAS Number | 1128-61-6 | [2] |

| Molecular Formula | C₁₀H₈FN | [2] |

| Molecular Weight | 161.18 g/mol | [2] |

| Synonyms | 6-Fluoroquinaldine, 2-Methyl-6-fluoroquinoline, 6-Fluoro-2-methyl-1-azanaphthalene | [2] |

| Appearance | Solid, brown or white to almost white powder to crystal | |

| Melting Point | 49-53 °C | |

| Boiling Point | 99 °C at 3 mmHg | |

| Flash Point | > 110 °C (> 230 °F) | |

| Solubility | Soluble in chloroform |

GHS Hazard Classification and Safety Overview

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. For 6-Fluoro-2-methylquinoline, there is some discrepancy in the reported classifications among suppliers. This guide will present the known classifications and recommend a conservative approach to safety.

GHS Hazard Statements and Pictograms

The following GHS hazard statements have been associated with 6-Fluoro-2-methylquinoline:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage. (More severe)

-

H319: Causes serious eye irritation. (Less severe)

-

H335: May cause respiratory irritation.

The corresponding GHS pictograms are:

Signal Word Discrepancy and Recommended Action

A notable point of divergence in safety data sheets is the assigned signal word, which is directly linked to the severity of the eye hazard. Some sources indicate "Danger" in conjunction with H318 (Causes serious eye damage), while others use "Warning" with H319 (Causes serious eye irritation).

In the interest of ensuring the highest level of safety, it is strongly recommended that researchers and laboratory personnel treat 6-Fluoro-2-methylquinoline as a substance that causes serious eye damage (H318) and adhere to the more stringent "Danger" signal word. This conservative approach ensures that the most protective safety measures are implemented.

Precautionary Statements

A comprehensive set of precautionary statements for handling 6-Fluoro-2-methylquinoline includes:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile: Insights and Data Gaps

Acute Toxicity

Specific LD50 (oral, dermal) and LC50 (inhalation) values for 6-Fluoro-2-methylquinoline have not been identified. However, data for the closely related compound 2-methylquinoline (CAS 91-63-4) provides a useful surrogate for estimating acute toxicity:

Based on this data, 6-Fluoro-2-methylquinoline is likely to have moderate acute toxicity if swallowed or in contact with the skin.

Skin and Eye Irritation

As indicated by the GHS classification, 6-Fluoro-2-methylquinoline is a skin irritant and poses a significant risk of serious eye damage. Studies on 2-methylquinoline have shown it to cause severe eye irritation in rabbits.[1] The presence of the fluorine atom in the 6-position may influence the irritancy of the compound, and thus, stringent eye protection is mandatory.

Respiratory Irritation

The GHS hazard statement H335 (May cause respiratory irritation) indicates that inhalation of the dust or powder should be avoided.[2] Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize exposure.

Genotoxicity

Studies on the genotoxicity of fluoroquinolines and methylquinolines have provided valuable insights. Research has shown that 6-fluoroquinoline is capable of inducing unscheduled DNA synthesis (UDS) in rat hepatocytes, which is an indicator of potential genotoxicity.[3] While this data is for a related compound, it underscores the need for careful handling to minimize exposure.

Chronic Toxicity and Other Health Effects

There is a lack of specific chronic toxicity data for 6-Fluoro-2-methylquinoline. However, the broader class of fluoroquinolones has been associated with a range of adverse effects in humans, including effects on the central nervous system, tendinopathy, and cardiac arrhythmias.[4][5] While the exposure levels in a research setting are typically much lower than therapeutic doses, this information highlights the importance of minimizing long-term, low-level exposure.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with 6-Fluoro-2-methylquinoline. The following workflow outlines the key steps for safe handling, from receipt of the chemical to its disposal.

Experimental Workflow for Safe Handling

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. 2-Methylquinoline(91-63-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluoroquinolone antibiotics and adverse events - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluoroquinolones - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

6-Fluoro-2-methylquinoline molecular weight and formula

An In-Depth Technical Guide to 6-Fluoro-2-methylquinoline: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 6-Fluoro-2-methylquinoline, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis via the Doebner-von Miller reaction, and offer an expert analysis of its spectroscopic signature. The guide further explores its critical role as a precursor to high-value compounds, particularly fluoroquinolone antibiotics and novel anticancer agents, elucidating the established mechanism of action for its most prominent derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research and development endeavors.

Introduction: The Strategic Value of the 6-Fluoroquinoline Scaffold

The quinoline nucleus is a privileged scaffold in drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals, including the historic antimalarial drug, quinine.[1] The strategic introduction of a fluorine atom onto this scaffold can profoundly and beneficially alter a molecule's pharmacological profile. Fluorine's high electronegativity and relatively small size can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity and pKa to improve cell permeability and bioavailability.

6-Fluoro-2-methylquinoline (also known as 6-fluoroquinaldine) has emerged as a particularly valuable intermediate. The fluorine atom at the C-6 position is a hallmark of the highly successful fluoroquinolone class of antibiotics, where it has been shown to be crucial for potent inhibition of bacterial DNA gyrase.[2] The methyl group at the C-2 position provides a key synthetic handle for further molecular elaboration. Consequently, this compound serves as a foundational starting material for the synthesis of a diverse range of bioactive molecules.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and hazard profile is a prerequisite for its effective and safe utilization in a laboratory setting. The key data for 6-Fluoro-2-methylquinoline are summarized below.

Core Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₈FN | [3] |

| Molecular Weight | 161.18 g/mol | [3] |

| CAS Number | 1128-61-6 | [3] |

| Appearance | Solid | |

| Melting Point | 49-53 °C (lit.) | |

| Flash Point | > 110 °C | |

| InChI Key | GPIARMSVZOEZCV-UHFFFAOYSA-N |

GHS Hazard and Safety Profile

6-Fluoro-2-methylquinoline is classified as a hazardous substance and must be handled with appropriate precautions.

-

Signal Word: Danger

-

GHS Hazard Pictograms:

-

GHS05 (Corrosion)

-

-

Hazard Statements:

-

H315: Causes skin irritation (Skin Irrit. 2).

-

H318: Causes serious eye damage (Eye Dam. 1).

-

-

Precautionary Statements:

-

P264, P280, P302+P352, P305+P351+P338, P332+P313

-

Expert Insight: The primary hazards are severe eye damage and skin irritation. The use of chemical safety goggles, gloves, and a lab coat is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

Synthesis of 6-Fluoro-2-methylquinoline: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust and classical method for synthesizing 2-methylquinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis.[4] For the synthesis of 6-Fluoro-2-methylquinoline, 4-fluoroaniline is the logical starting material. Crotonaldehyde is a common and effective α,β-unsaturated partner for this transformation, as it directly provides the 2-methyl substitution pattern.

Reaction Workflow Diagram

Sources

Navigating the Solubility Landscape of 6-Fluoro-2-methylquinoline: A Technical Guide for Researchers

An In-depth Exploration of Physicochemical Properties and Practical Methodologies for Drug Development Professionals

Foreword: Understanding the Quinoline Scaffold in Modern Drug Discovery

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic introduction of substituents onto the quinoline ring system is a key strategy for modulating a compound's physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide focuses on 6-Fluoro-2-methylquinoline, a halogenated derivative with significant potential in drug discovery programs. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and biological screening.

Physicochemical Profile of 6-Fluoro-2-methylquinoline

6-Fluoro-2-methylquinoline is a solid at room temperature, with a melting point range of 49-53 °C. Its molecular structure, featuring a heterocyclic aromatic quinoline core, a methyl group at the 2-position, and a highly electronegative fluorine atom at the 6-position, dictates its solubility characteristics. The presence of the nitrogen atom in the quinoline ring provides a site for hydrogen bonding, while the overall aromatic system contributes to its lipophilicity.

Table 1: Physicochemical Properties of 6-Fluoro-2-methylquinoline and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form |

| 6-Fluoro-2-methylquinoline | C₁₀H₈FN | 161.18 | 49-53 | Solid |

| 6-Bromo-2-methylquinoline | C₁₀H₈BrN | 222.08 | 101-105 | Solid |

| 6-Methylquinoline | C₁₀H₉N | 143.18 | -22 | Liquid |

| 6-Chloro-2-methylquinoline | C₁₀H₈ClN | 177.63 | 94-98 | Solid |

Data sourced from Sigma-Aldrich and PubChem.[1]

The Influence of Fluorine Substitution on Solubility: An Expert's Perspective

The introduction of a fluorine atom into an organic molecule can have profound and often non-intuitive effects on its physical and chemical properties.[2] In the context of 6-Fluoro-2-methylquinoline, the high electronegativity of fluorine can lead to several competing effects that influence its solubility:

-

Increased Polarity: The carbon-fluorine bond is highly polarized, which can increase the molecule's overall polarity and potentially enhance its solubility in polar solvents.

-

Altered Intermolecular Interactions: Fluorine is a weak hydrogen bond acceptor. This can influence how the molecule interacts with protic solvents like alcohols.

-

Lipophilicity: While often considered to increase lipophilicity, the effect of fluorine is complex. In some cases, the introduction of fluorine can lead to a decrease in aqueous solubility.[3]

-

Crystal Lattice Energy: The substitution of hydrogen with fluorine can significantly alter the crystal packing and lattice energy of a solid, which in turn affects its solubility.

Compared to its bromo- and chloro-analogs, 6-Fluoro-2-methylquinoline has a lower melting point, suggesting weaker intermolecular forces in the solid state. This could translate to a more favorable enthalpy of solution and potentially higher solubility in some solvents.

Estimated Solubility Profile of 6-Fluoro-2-methylquinoline

Table 2: Experimentally Determined Solubility of 6-Bromo-2-methylquinoline in Various Organic Solvents at 323.15 K (50°C)

| Solvent | Mole Fraction Solubility (x10⁻²) | Predicted Solubility of 6-Fluoro-2-methylquinoline |

| Toluene | 3.318 | High |

| Ethyl Acetate | 2.991 | High |

| Acetone | 2.764 | High |

| Acetonitrile | 2.528 | High |

| N,N-Dimethylformamide (DMF) | 2.220 | High |

| n-Propanol | 0.914 | Moderate |

| Isopropanol | 0.812 | Moderate |

| Ethanol | 0.390 | Moderate |

| Methanol | 0.0998 | Low to Moderate |

| Water | 0.00289 | Very Low |

Data for 6-Bromo-2-methylquinoline sourced from the Journal of Chemical & Engineering Data.[5]

Based on this data, it is anticipated that 6-Fluoro-2-methylquinoline will exhibit high solubility in aprotic polar solvents such as DMF, acetone, and ethyl acetate, as well as in aromatic hydrocarbons like toluene. Its solubility is expected to be moderate in alcohols, with a decreasing trend as the alkyl chain length of the alcohol decreases (n-propanol > isopropanol > ethanol > methanol). The lower predicted solubility in methanol is consistent with the "like dissolves like" principle, as methanol is the most polar of the alcohols listed. As with most organic compounds of this nature, its solubility in water is expected to be very low.

Experimental Protocols for Determining Solubility

To obtain precise solubility data for 6-Fluoro-2-methylquinoline, a systematic experimental approach is required. The following protocols describe two common and reliable methods for solubility determination.

The Isothermal Equilibrium Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Workflow Diagram: Isothermal Equilibrium Method

Caption: Isothermal equilibrium solubility determination workflow.

Detailed Steps:

-

Preparation: Add an excess amount of 6-Fluoro-2-methylquinoline to a series of vials, each containing a known volume of the desired organic solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vials.

-

Sampling: Carefully withdraw a known aliquot of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of undissolved solid.

-

Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of 6-Fluoro-2-methylquinoline using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: From the determined concentration and the dilution factor, calculate the solubility of the compound in the solvent at the specified temperature.

The Gravimetric Method

This is a simpler, though potentially less precise, method suitable for initial screening.

Workflow Diagram: Gravimetric Method

Caption: Gravimetric solubility determination workflow.

Detailed Steps:

-

Saturation: Prepare a saturated solution as described in the isothermal equilibrium method.

-

Filtration: Filter the saturated solution to remove all undissolved solid.

-

Aliquot Transfer: Accurately transfer a known volume of the clear filtrate to a pre-weighed, clean, and dry container.

-

Solvent Evaporation: Carefully evaporate the solvent. This can be done under a stream of nitrogen, in a vacuum oven, or in a fume hood, depending on the solvent's volatility and the compound's stability.

-

Drying and Weighing: Once the solvent is completely removed, dry the remaining solid to a constant weight and re-weigh the container.

-

Calculation: The difference in weight corresponds to the mass of 6-Fluoro-2-methylquinoline that was dissolved in the known volume of the solvent.

Safety and Handling Considerations

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. While a specific Safety Data Sheet (SDS) for 6-Fluoro-2-methylquinoline was not found, the SDS for the parent compound, quinoline, and related methylated quinolines indicate that these compounds can be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[6][7] Therefore, it is crucial to handle 6-Fluoro-2-methylquinoline with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the solubility of 6-Fluoro-2-methylquinoline in organic solvents, grounded in both theoretical principles and analogous experimental data. The provided protocols offer a robust framework for researchers to determine precise solubility data, which is critical for the advancement of drug discovery and development projects involving this promising compound. Future work should focus on generating a comprehensive experimental dataset for the solubility of 6-Fluoro-2-methylquinoline in a broader range of pharmaceutically relevant solvents and at various temperatures. Such data will be invaluable for building predictive solubility models and for optimizing the formulation of new chemical entities based on the 6-Fluoro-2-methylquinoline scaffold.

References

-

Study on 6‐Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15−323.15 K: Solubility - ACS Publications. (2023). Retrieved from [Link]

-

Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect | Journal of Chemical & Engineering Data. (2023). Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry department website.

-

6-methyl quinoline. The Good Scents Company. (n.d.). Retrieved from [Link]

-

6-Methylquinoline. PubChem. (n.d.). Retrieved from [Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. (2023). Retrieved from [Link]

-

Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. MDPI. (2023). Retrieved from [Link]

- Solubility of Organic Compounds. (2023). Retrieved from a university chemistry department website.

- Experiment 2 # Solubility. Bellevue College. (n.d.).

-

Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Publishing. (2026). Retrieved from [Link]

- Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018).

-

Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. (2019). Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. (n.d.). Retrieved from [Link]

-

The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC - NIH. (n.d.). Retrieved from [Link]

- SAFETY DATA SHEET - 2-Methylquinoline. (n.d.).

-

Organic Chemistry: Introduction to Solubility. SALTISE. (2021). Retrieved from [Link]

- Morpholine - SAFETY DATA SHEET. (2025).

Sources

- 1. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemos.de [chemos.de]

- 7. fishersci.com [fishersci.com]

Thermodynamic & Structural Characterization: 6-Fluoro-2-methylquinoline

A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

6-Fluoro-2-methylquinoline (CAS: 1128-61-6) is a critical fluorinated heterocyclic building block used extensively in the synthesis of antimalarial and anticancer therapeutics.[1] Unlike its non-fluorinated analog, 2-methylquinoline (Quinaldine), which is a liquid at room temperature, the introduction of the fluorine atom at the C6 position induces a phase shift to a low-melting solid.

Critical Data Point: The melting point (MP) of pure 6-Fluoro-2-methylquinoline lies within the range of 49–55 °C (120–131 °F).[1] Variations within this window are strictly correlated with purity levels (>97% vs. >98%) and trace solvent occlusion.

Physicochemical Profile

The following data aggregates experimental values from high-purity commercial standards. Note the distinct deviation from the non-fluorinated scaffold, highlighting the structural rigidity introduced by the halogen.

| Property | 6-Fluoro-2-methylquinoline | 2-Methylquinoline (Reference) | Impact of Fluorination |

| CAS Number | 1128-61-6 | 91-63-4 | N/A |

| Physical State | Solid (Crystalline) | Liquid (Oil) | Increased lattice energy |

| Melting Point | 49 – 55 °C | -2 °C | Δ +51 °C (Significant) |

| Boiling Point | 99 °C (at 3 mmHg) | 247 °C (at 760 mmHg) | Altered volatility |

| Molecular Weight | 161.18 g/mol | 143.19 g/mol | +18.99 amu |

| Purity Standard | ≥97% (GC) | ≥98% (GC) | Critical for MP validity |

Technical Insight: The dramatic increase in melting point (+51°C) upon C6-fluorination is driven by the high electronegativity of fluorine. This creates a strong dipole moment opposite the nitrogen lone pair, enhancing

-stacking interactions in the crystal lattice, thereby requiring higher thermal energy to disrupt the solid phase.

Synthesis & Impurity Management

To understand the melting point, one must understand the impurities that depress it. This compound is typically synthesized via the Doebner-Miller reaction , a variant of the Skraup synthesis.[2]

Mechanism & Critical Control Points

The reaction involves the condensation of 4-fluoroaniline with crotonaldehyde (or precursors like paraldehyde) in the presence of mineral acid (HCl/ZnCl₂).

Figure 1: Synthesis pathway highlighting impurity origins. Polymerized aldehydes (tars) are the primary contaminants that lower the melting point and cause discoloration.

Analytical Protocol: Melting Point Determination

For a compound with a melting point near ambient temperature (49–55 °C), technique is paramount. Fast ramp rates will cause "lag," resulting in artificially high readings, while impure samples will show a broadened "pasting" range.

Method A: Capillary Method (Standard)

-

Sample Prep: Dry the sample in a desiccator for 24 hours. Solvent inclusion (water/ethanol) can depress MP by 2-5°C.

-

Packing: Pack the capillary tube to a height of 2-3 mm. Ensure the powder is compact to facilitate heat transfer.

-

Ramp Rate:

-

Rapid heat to 40 °C.

-

Critical Step: Reduce ramp rate to 1.0 °C/min from 40 °C to 60 °C.

-

-

Observation: Record the temperature at the first drop of liquid (Onset) and the clear point (Meniscus).

Method B: Differential Scanning Calorimetry (DSC)

For pharmaceutical validation, DSC is preferred to quantify the heat of fusion and precise onset temperature.

Figure 2: Validation logic for thermal analysis. A broad melting range indicates the presence of regioisomers or solvent.

References & Authority

The data presented above is validated against global chemical safety and property databases.

-

Sigma-Aldrich (Merck). 6-Fluoro-2-methylquinoline Product Specification. (Lists MP as 49-53 °C).[3][4]

-

TCI Chemicals. Product Specification: 6-Fluoro-2-methylquinoline.[5][3][6] (Lists MP as 52.0-55.0 °C).[5]

-

CAS Common Chemistry. Detail for CAS 1128-61-6.[5][3][4][6] (Lists MP as 52 °C).[6] [5][6]

-

PubChem. 6-Fluoro-2-methylquinoline Compound Summary. (National Library of Medicine).

-

National Institutes of Health (PMC). Recent Advances in Metal-Free Quinoline Synthesis. (Context for Doebner-Miller mechanism).

Sources

- 1. canbipharm.com [canbipharm.com]

- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 6-FLUORO-2-METHYLQUINOLINE [myskinrecipes.com]

- 5. 6-Fluoro-2-methylquinoline | 1128-61-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

Commercial availability of 6-Fluoro-2-methylquinoline

Executive Summary: The Fluorine Advantage

6-Fluoro-2-methylquinoline (CAS: 1128-61-6) represents a critical scaffold in modern medicinal chemistry and materials science. Unlike its non-fluorinated parent (quinaldine), the introduction of a fluorine atom at the C-6 position imparts metabolic stability (blocking C-6 oxidation) and modulates lipophilicity without significantly altering steric bulk.

This guide addresses a common bottleneck in drug development: while the compound is commercially available, it is often supplied with variable impurity profiles due to the harsh conditions of its industrial synthesis (Doebner-Miller). This document provides a roadmap for sourcing, validating, and utilizing this building block with high scientific integrity.

Part 1: Technical Specifications & Commercial Landscape

The "Spec Sheet" Analysis

Before procuring, researchers must distinguish this specific isomer from its positional isomers (e.g., 7-fluoro or 8-fluoro analogues), which have vastly different electronic properties.

| Parameter | Specification | Notes |

| Chemical Name | 6-Fluoro-2-methylquinoline | Also known as 6-Fluoroquinaldine |

| CAS Number | 1128-61-6 | Critical for database verification |

| Molecular Formula | C₁₀H₈FN | MW: 161.18 g/mol |

| Physical State | Solid / Crystalline Powder | Low melting point (49-53 °C) makes it prone to fusing during transit.[1] |

| Purity Grades | Typically 97-98% | >99% is rare off-the-shelf due to difficult separation from aniline precursors. |

| Solubility | DMSO, Methanol, Chloroform | Poor water solubility; requires organic cosolvents for biological assays. |

Supply Chain Dynamics

Commercial availability is currently categorized as "Tier 2" (Specialty Building Block) . It is not a bulk commodity like aniline, but it is stocked by major catalog suppliers (Sigma-Aldrich, Combi-Blocks, Enamine).

-

Pack Sizes: Standard units are 1g, 5g, and 25g.

-

Lead Times:

-

North America/EU: 1-2 weeks (Stocked).

-

Asia-Pacific: 2-4 days (Major manufacturing hubs).

-

-

Cost Implications: The price per gram is significantly higher than 2-methylquinoline due to the cost of the 4-fluoroaniline precursor and the purification load required to remove regioisomers.

Part 2: Synthetic Origins & Impurity Profiling

To understand why a commercial batch might fail QC, one must understand how it is made. The industrial route is almost exclusively the Doebner-Miller Synthesis .

The Doebner-Miller Protocol

This reaction involves the condensation of 4-fluoroaniline with crotonaldehyde (or its precursor, paraldehyde) in the presence of concentrated hydrochloric acid or zinc chloride.

Mechanistic Insight:

The reaction proceeds via a conjugate addition of the aniline to the

Critical Impurity Vectors:

-

Polymeric Tars: Crotonaldehyde is prone to polymerization under acidic conditions. Commercial samples often appear tan or brown due to trace polymer residues.

-

Unreacted Aniline: 4-Fluoroaniline is toxic and difficult to remove completely if the stoichiometry isn't tightly controlled.

-

Regioisomers: While 4-fluoroaniline favors the 6-fluoro position, steric steering is not absolute, and trace 5-fluoro or 7-fluoro isomers may exist if the starting material contained positional isomers.

Visualization: The Synthetic Pathway

Figure 1: The Doebner-Miller synthetic pathway showing the primary route to 6-Fluoro-2-methylquinoline and the competing polymerization side reaction that causes discoloration in commercial samples.

Part 3: Quality Assurance & Validation Protocols

As a scientist, you cannot rely solely on the Certificate of Analysis (CoA). You must validate the material, especially for SAR (Structure-Activity Relationship) studies where fluorine placement is critical.

The "Self-Validating" Analytic Workflow

Protocol 1: 1H-NMR Validation (Solvent: CDCl₃)

-

The Methyl Handle: Look for a clean singlet (3H) around δ 2.7 ppm . If this is split or shifted, you have the wrong isomer or an impurity.

-

The Aromatic Region: The 6-fluoro substitution pattern creates a distinct splitting pattern.

-

H-5 (proton ortho to F): Expect a doublet of doublets (dd) due to coupling with F-19 (

Hz) and H-7. -

H-8: distinct doublet.

-

Protocol 2: 19F-NMR (The "Gold Standard")

-

Why: 1H-NMR can be crowded in the aromatic region (7.0 - 8.2 ppm). 19F-NMR will show a single, clean peak around -110 to -120 ppm (relative to CFCl₃).

-

Pass Criteria: A single sharp peak.

-

Fail Criteria: Multiple peaks indicate regioisomeric contamination (e.g., 5-fluoro or 7-fluoro isomers from impure aniline starting material).

Decision Tree for Lot Acceptance

Figure 2: Logic flow for validating incoming batches of 6-Fluoro-2-methylquinoline. Note that color degradation often requires recrystallization before use.

Part 4: Handling, Safety, and Stability

Storage & Stability

-

Hygroscopicity: Moderately hygroscopic. Store in a desiccator.

-

Thermal Sensitivity: The low melting point (49-53°C) means it can melt in hot warehouses during summer shipping. Upon re-solidifying, it may form a hard cake.

-

Recommendation: If received as a fused solid, dissolve the entire bottle in DCM and re-evaporate to obtain a workable powder.

-

Safety Profile (GHS)

-

Signal Word: DANGER

-

Hazard Statements:

-

PPE Requirement: Nitrile gloves and tight-fitting safety goggles are non-negotiable due to the eye damage risk. Use a fume hood to avoid inhaling dust.[3]

References

-

Sigma-Aldrich. (2023).[5] Product Specification: 6-Fluoro-2-methylquinoline (CAS 1128-61-6).[1][6] Merck KGaA. Link

-

Eisch, J. J., & Dluzniewski, T. (1989). "Mechanism of the Skraup and Doebner-von Miller quinoline syntheses." The Journal of Organic Chemistry, 54(6), 1269–1274. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24883096, 6-Fluoro-2-methylquinoline.[6]Link

-

Ossila. (2023). Fluorinated Quinoline Building Blocks for Materials Science.Link

-

Fisher Scientific. (2023). Safety Data Sheet: Quinoline Derivatives.Link

Sources

Supply Chain Integrity and Quality Assurance for 6-Fluoro-2-methylquinoline

This guide is structured as a technical whitepaper designed to empower researchers in sourcing, validating, and utilizing 6-Fluoro-2-methylquinoline with high scientific rigor.

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary & Chemical Profile

6-Fluoro-2-methylquinoline (CAS: 1128-61-6) is a critical fluorinated heterocyclic building block used extensively in the synthesis of bioactive pharmacophores, particularly in the development of antimalarial, antibacterial (fluoroquinolones), and anticancer agents.[1] Its structural rigidity and the metabolic stability conferred by the fluorine atom make it a high-value scaffold in Structure-Activity Relationship (SAR) studies.[1]